Carbophenothion Sulfoxide

Description

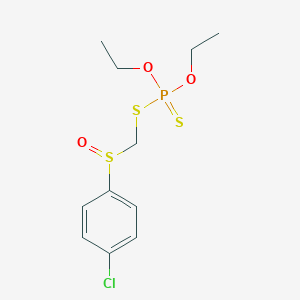

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864763 | |

| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17297-40-4 | |

| Record name | Carbophenothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

synthesis pathway for carbophenothion sulfoxide reference standard

An In-depth Technical Guide on the Synthesis of Carbophenothion Sulfoxide Reference Standard

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, a critical reference standard for the analysis of its parent organophosphate pesticide, carbophenothion. Carbophenothion is a potent cholinesterase inhibitor, and its metabolites, including the sulfoxide and sulfone, are of significant toxicological interest. The accurate detection and quantification of these metabolites in environmental and biological samples are paramount for regulatory monitoring and risk assessment. This document outlines a robust and reproducible synthesis pathway, moving from the commercially available carbophenothion to the desired sulfoxide metabolite. The protocol emphasizes safety, purity, and analytical validation, reflecting the stringent requirements for reference standard production.

Introduction: The Toxicological Significance of Carbophenothion and its Metabolites

Carbophenothion, an organothiophosphate insecticide, has been utilized in agriculture to control a range of pests on crops such as fruits and vegetables. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The metabolic fate of carbophenothion in biological systems and the environment often involves the oxidation of the thioether group to form this compound and, subsequently, carbophenothion sulfone. These oxidized metabolites are often more potent AChE inhibitors than the parent compound, making their synthesis as analytical standards essential for comprehensive toxicological evaluation.

The synthesis of high-purity this compound is a non-trivial task. The primary challenge lies in the selective oxidation of the thioether sulfur without affecting the thiophosphate group. This guide presents a well-established method for this selective oxidation, followed by a rigorous purification and characterization protocol to ensure the final product meets the stringent criteria for a reference standard.

Proposed Synthesis Pathway: Selective Oxidation of Carbophenothion

The most direct and efficient route to this compound is the controlled oxidation of carbophenothion. This pathway is favored due to the ready availability of the starting material and the well-understood chemistry of sulfide to sulfoxide conversions.

Figure 1: Proposed synthesis and purification workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Carbophenothion | ≥98% | Major Chemical Supplier | Starting material |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Major Chemical Supplier | Oxidizing agent |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Reaction solvent |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation | For quenching |

| Sodium sulfite (Na₂SO₃) | 10% solution | In-house preparation | For unreacted peroxide |

| Magnesium sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | Drying agent |

| Silica gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For chromatography |

| Hexane | HPLC grade | Major Chemical Supplier | Mobile phase component |

| Ethyl acetate | HPLC grade | Major Chemical Supplier | Mobile phase component |

3.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of carbophenothion in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred carbophenothion solution over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and prevent over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding 50 mL of a saturated sodium bicarbonate solution. This will neutralize the m-chlorobenzoic acid byproduct.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 10% sodium sulfite solution (to remove any unreacted peroxide), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

3.3. Purification: Flash Column Chromatography

The crude product will likely contain unreacted carbophenothion and the over-oxidized carbophenothion sulfone. Purification is achieved via flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel in a hexane:ethyl acetate (9:1) slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% and gradually increasing to 40%. Collect fractions and monitor by TLC.

-

Fraction Pooling: Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product as a viscous oil.

Analytical Characterization and Quality Control

To qualify the synthesized compound as a reference standard, rigorous analytical characterization is mandatory.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation | Peaks corresponding to the protons of this compound. |

| ³¹P NMR | Confirmation of phosphorus environment | A single peak characteristic of the thiophosphate group. |

| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak corresponding to the exact mass of this compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with >98% purity. |

Safety Considerations

Carbophenothion and its metabolites are highly toxic organophosphates. All handling and synthesis steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.

Conclusion

This guide provides a detailed and reliable pathway for the synthesis of this compound, a crucial reference standard for toxicological and environmental analysis. By following this protocol, researchers can produce a high-purity standard, enabling the accurate and sensitive detection of this important metabolite. The emphasis on controlled oxidation, rigorous purification, and comprehensive analytical characterization ensures the final product meets the stringent requirements for a reference standard.

References

-

U.S. Environmental Protection Agency. (1999). Reregistration Eligibility Decision (RED) for Carbophenothion. EPA738-R-99-014. [Link]

-

Chambers, J. E., & Carr, R. L. (1995). Inhibition of brain acetylcholinesterase by carbaryl and carbofuran in vitro. Toxicology and Applied Pharmacology, 133(1), 57-63. [Link]

An In-depth Technical Guide to the Mechanism of Action of Carbophenothion Sulfoxide as an Acetylcholinesterase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbophenothion, an organophosphorus insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic transmission. However, the parent compound is often a pro-inhibitor, requiring metabolic bioactivation to more potent forms. This guide delves into the intricate mechanism of action of carbophenothion sulfoxide, a key oxidative metabolite, as a powerful inhibitor of AChE. We will explore the molecular interactions governing this inhibition, the critical role of the sulfoxide moiety in enhancing potency, and the broader context of organophosphate toxicology. This document provides a comprehensive overview for researchers engaged in neurotoxicology, pesticide development, and the design of novel therapeutic agents targeting cholinergic systems.

Introduction: The Cholinergic Synapse and the Role of Acetylcholinesterase

The cholinergic synapse is a cornerstone of neurotransmission in both the central and peripheral nervous systems. The signaling molecule, acetylcholine (ACh), is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, propagating the nerve impulse. To ensure the fidelity and temporal precision of this signaling, ACh must be rapidly degraded in the synaptic cleft. This crucial task is performed by acetylcholinesterase (AChE), a serine hydrolase that catalyzes the hydrolysis of ACh into choline and acetic acid with remarkable efficiency.

Inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in hyperstimulation of cholinergic receptors and a state of cholinergic crisis. This is the primary mechanism of toxicity for a wide range of compounds, including organophosphates and carbamates, which are used as pesticides and nerve agents.[1]

The Active Site of Acetylcholinesterase

The catalytic prowess of AChE is attributed to its unique active site, which is located at the bottom of a deep and narrow gorge. This site comprises two main subsites:

-

The Catalytic Anionic Site (CAS): This site contains the catalytic triad of amino acids (Serine-Histidine-Glutamate) responsible for the hydrolysis of ACh. The serine residue's hydroxyl group acts as a nucleophile, attacking the acetyl group of ACh.

-

The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding and orientation of the substrate before it proceeds to the CAS.

Understanding the architecture and function of these sites is paramount to comprehending the mechanism of AChE inhibitors.

Organophosphate Inhibition of Acetylcholinesterase: A General Mechanism

Organophosphorus compounds (OPs) are potent, irreversible inhibitors of AChE. Their mechanism of action involves the phosphorylation of the active site serine residue.[2] This process can be broken down into two key steps:

-

Formation of the Michaelis Complex: The OP molecule initially binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex.

-

Phosphorylation: The phosphorus atom of the OP is then attacked by the nucleophilic hydroxyl group of the serine residue in the catalytic triad. This results in the formation of a stable, covalent phosphoryl-serine bond and the release of a leaving group from the OP.

The resulting phosphorylated enzyme is catalytically inactive. The strength of the phosphorus-serine bond renders this inhibition effectively irreversible under physiological conditions.

The "Aging" Phenomenon

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This involves the dealkylation of one of the R-groups attached to the phosphorus atom, further strengthening the bond to the serine residue. An aged enzyme is resistant to reactivation by conventional antidotes like oximes.

Carbophenothion and its Bioactivation to this compound

Carbophenothion, also known by its trade name Trithion, is a thionophosphate insecticide.[3][4] Like many thionophosphates, carbophenothion itself is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its in vivo metabolic conversion to more potent inhibitory forms.[5]

The bioactivation of carbophenothion proceeds through two main oxidative pathways:

-

Desulfuration: The conversion of the thion (P=S) group to an oxon (P=O) group. The resulting carbophenothion-oxon is a significantly more potent AChE inhibitor. The higher electronegativity of the oxygen atom in the P=O bond makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by the active site serine of AChE.

-

Sulfoxidation: The oxidation of the thioether linkage in the side chain to a sulfoxide and subsequently to a sulfone.

This guide focuses on the product of the latter pathway, This compound .

The Ascendancy of Oxidative Metabolites in Toxicity

Contrary to the metabolic fate of some xenobiotics where oxidation leads to detoxification, the oxidative metabolism of carbophenothion results in a substantial increase in its anticholinesterase activity.[5] This bioactivation is a critical factor in its overall toxicity profile. While carbophenothion itself is toxic, its sulfoxide and oxon metabolites are significantly more potent inhibitors of AChE.[6]

The Specific Mechanism of Action of this compound

This compound inhibits acetylcholinesterase through the same fundamental mechanism as other organophosphates: the phosphorylation of the active site serine residue. The presence of the sulfoxide moiety, however, is believed to enhance its inhibitory potency compared to the parent carbophenothion molecule.

The Role of the Sulfoxide Group

The introduction of the oxygen atom to form the sulfoxide group has a profound impact on the electronic properties of the molecule. This increased polarity and potential for hydrogen bonding can influence several aspects of its interaction with AChE:

-

Enhanced Binding Affinity: The sulfoxide group may form additional hydrogen bonds or dipole-dipole interactions with amino acid residues in the active site gorge of AChE, leading to a more stable initial binding (Michaelis complex). This would be reflected in a lower dissociation constant (Kd).

-

Increased Electrophilicity of the Phosphorus Atom: The electron-withdrawing nature of the sulfoxide group can increase the partial positive charge on the phosphorus atom, making it a more potent electrophile. This enhanced electrophilicity facilitates the nucleophilic attack by the serine hydroxyl group, leading to a faster rate of phosphorylation.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The in vitro evaluation of AChE inhibitors is a cornerstone of research in this field. The most widely used method is the spectrophotometric assay developed by Ellman.

The Ellman's Assay

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine. Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

-

Acetylthiocholine Iodide (ATCI) Solution (75 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.

-

AChE Solution: Prepare a stock solution of AChE (from electric eel or human recombinant) in phosphate buffer. The final concentration in the assay will need to be optimized.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then make serial dilutions in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

200 µL of phosphate buffer (pH 8.0)

-

10 µL of DTNB solution

-

10 µL of the inhibitor solution (or buffer for control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 5 minutes.

-

Add 10 µL of the AChE solution to each well and mix.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizing the Mechanism and Workflow

Diagrams

Caption: Experimental Workflow for the Ellman's Assay.

Conclusion and Future Directions

This compound represents a critical active metabolite in the toxicology of its parent insecticide. Its mechanism of action as an acetylcholinesterase inhibitor follows the classical pathway of organophosphate-mediated phosphorylation of the active site serine. The presence of the sulfoxide moiety is key to its enhanced inhibitory potency, likely through favorable electronic and steric interactions within the AChE active site.

For researchers in drug development, the study of such bioactivated inhibitors provides valuable insights into structure-activity relationships. Understanding how subtle chemical modifications, such as the introduction of a sulfoxide group, can dramatically alter biological activity is crucial for the rational design of novel therapeutics, including potential treatments for neurodegenerative diseases where modulation of cholinergic activity is a therapeutic goal.

Future research should focus on obtaining precise kinetic data (Ki and IC50 values) for this compound and its other metabolites to quantitatively delineate their respective contributions to overall toxicity. Furthermore, computational modeling and structural biology studies, such as co-crystallization of AChE with this compound, would provide invaluable atomic-level details of the binding interactions and further elucidate the role of the sulfoxide in enhancing inhibitory potency.

References

-

World Health Organization. (1973). 1972 Evaluations of some pesticide residues in food. WHO Pesticide Residues Series, No. 2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13081, Carbophenothion. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbophenothion. Retrieved from [Link]

-

EXTOXNET. (1996). Cholinesterase Inhibition. Oregon State University. Retrieved from [Link]

-

Grube, A., et al. (2011). Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds. DigitalCommons@USU. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Retrieved from [Link]

-

Casida, J. E. (2009). Anticholinesterase Insecticide Retrospective. PMC - PubMed Central. Retrieved from [Link]

-

Kotti, S., et al. (2007). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Retrieved from [Link]

-

Tang, J., et al. (2005). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. PubMed. Retrieved from [Link]

-

Pohanka, M. (2012). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. PubMed. Retrieved from [Link]

-

Aldridge, W. N., & Davison, A. N. (1952). The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid. 2. Diethyl p-nitrophenyl thionphosphate (E 605) and analogues. PMC - NIH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Costa, C., et al. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. MDPI. Retrieved from [Link]

-

Bergonzi, M. C., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Retrieved from [Link]

-

Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Retrieved from [Link]

-

Glavač, N., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Retrieved from [Link]

-

Randall, J. R., et al. (2003). Relative inhibitory potencies of chlorpyrifos oxon, chlorpyrifos methyl oxon, and mipafox for acetylcholinesterase versus neuropathy target esterase. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Retrieved from [Link]

-

Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Retrieved from [Link]

Sources

- 1. idc-online.com [idc-online.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbophenothion | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbophenothion - Wikipedia [en.wikipedia.org]

- 5. 227. Carbophenothion (WHO Pesticide Residues Series 2) [inchem.org]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

An In-depth Technical Guide to the Metabolic Bioactivation of Carbophenothion: From Parent Compound to Sulfoxide and Sulfone Derivatives

Abstract

Carbophenothion, an organophosphate pesticide, undergoes extensive Phase I metabolism, primarily through oxidative pathways that significantly alter its toxicological profile.[1][2] This guide provides a detailed examination of the metabolic conversion of carbophenothion to its primary oxidative metabolites: carbophenothion sulfoxide and carbophenothion sulfone. We will explore the enzymatic systems responsible for this bioactivation, the toxicological implications of these transformations, and provide a comprehensive, field-proven protocol for studying this pathway in vitro. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and safety assessment.

Introduction: Carbophenothion and the Imperative of Metabolic Studies

Carbophenothion (S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate) is a high-toxicity organophosphate compound previously used as an insecticide and acaricide.[3][4] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] However, the toxicity of the parent compound is not the complete story. The metabolic fate of carbophenothion in biological systems is of paramount importance, as its metabolites can exhibit significantly altered potency.

The metabolic conversion of xenobiotics is broadly categorized into Phase I and Phase II reactions.[6][7] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.[6][7] For carbophenothion, the key Phase I pathway is the oxidation of its thioether sulfur atom, a process that leads to bioactivation.[1][2] Understanding this pathway is crucial for accurate risk assessment and for developing a complete toxicological profile of the compound.

The Oxidative Metabolic Pathway of Carbophenothion

The biotransformation of carbophenothion is qualitatively similar across various species, including mammals and insects, with the principal products being oxidative.[1] The primary route of metabolism involves the sequential oxidation of the thioether moiety to form this compound and, subsequently, carbophenothion sulfone.[2]

Key Enzymatic Systems

Two major superfamilies of Phase I enzymes are responsible for this oxidative metabolism:

-

Cytochrome P450 (P450 or CYP) System: This versatile family of heme-containing monooxygenases is a primary driver of xenobiotic metabolism in the liver.[7][8] CYPs catalyze the oxidation of a vast array of substrates, including the sulfoxidation of organophosphates.[9]

-

Flavin-Containing Monooxygenase (FMO) System: FMOs are another major class of Phase I enzymes that specialize in the oxidation of soft nucleophiles, particularly compounds containing nitrogen and sulfur.[8] FMO1, in particular, has been shown to have high catalytic activity for the sulfoxidation of carbophenothion and other thioether-containing pesticides, playing a significant role in extrahepatic metabolism.[8]

The initial oxidation of carbophenothion to its sulfoxide can be catalyzed by both CYP and FMO enzymes.[8] The subsequent oxidation of the sulfoxide to the sulfone is also a key metabolic step.[2] It is noteworthy that an equilibrium can exist in vivo between carbophenothion and its sulfoxide, as the sulfoxide can also be reduced back to the parent compound by certain liver enzyme systems.[2][10]

Toxicological Significance of Metabolites

The oxidative metabolism of carbophenothion is a bioactivation pathway, meaning the metabolites are more potent inhibitors of acetylcholinesterase than the parent compound.[1] Studies have identified this compound, carbophenothion sulfone, and their corresponding oxygen analogs (oxons) as significant esterase inhibitors.[10][11] This increase in anticholinesterase activity is a critical factor in the overall toxicity of carbophenothion exposure.[1] Therefore, evaluating the presence and concentration of these oxidative derivatives is essential for a comprehensive toxicological assessment.

In-Vitro Analysis of Carbophenothion Metabolism

To investigate this metabolic pathway in a controlled environment, in vitro assays using liver microsomes are the gold standard. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, including CYPs and FMOs.[8] The following protocol details a robust method for characterizing the formation of sulfoxide and sulfone derivatives from carbophenothion.

Experimental Workflow Overview

The workflow involves incubating the parent compound with liver microsomes and necessary cofactors, followed by quenching the reaction, extracting the analytes, and analyzing the products via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Step-by-Step Protocol

Rationale: This protocol is designed to ensure robust and reproducible results. The use of a NADPH regenerating system maintains cofactor availability for sustained enzyme activity. Quenching with ice-cold acetonitrile serves to simultaneously stop the enzymatic reaction and precipitate proteins, facilitating a clean extraction.

Materials:

-

Pooled Human Liver Microsomes (or other species of interest)

-

Carbophenothion (analytical standard)

-

This compound (analytical standard)

-

Carbophenothion Sulfone (analytical standard)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (LC-MS grade, ice-cold)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of carbophenothion (e.g., 10 mM) in a suitable organic solvent like methanol.

-

Prepare working solutions by diluting the stock solution in phosphate buffer.

-

Thaw liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.

-

-

Incubation Setup (per reaction):

-

In a microcentrifuge tube, add 178 µL of 0.1 M phosphate buffer (pH 7.4).

-

Add 10 µL of the diluted liver microsomes (final concentration 0.5 mg/mL).

-

Add 2 µL of the carbophenothion working solution to achieve the desired final concentration (e.g., 1 µM).

-

Control Setup: Prepare parallel reactions. For a negative control, use heat-inactivated microsomes or omit the NADPH regenerating system to demonstrate that metabolite formation is enzymatic and cofactor-dependent.

-

-

Initiation of Reaction:

-

Pre-incubate the plate/tubes at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

-

Initiate the reaction by adding 10 µL of the NADPH regenerating system solution. The final reaction volume is 200 µL.

-

-

Incubation:

-

Incubate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes). This allows for the characterization of metabolite formation over time.

-

-

Reaction Termination and Extraction:

-

At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant to a new 96-well plate or vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Chromatography: Use a C18 reverse-phase column to separate carbophenothion, its sulfoxide, and its sulfone.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent and metabolite compounds using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. Develop specific MRM transitions for each analyte.

-

Data Presentation and Interpretation

The data generated from the LC-MS/MS analysis can be used to quantify the depletion of the parent compound and the formation of its metabolites over time. This information is critical for calculating metabolic rates and understanding the kinetics of the pathway.

Table 1: Physicochemical Properties of Carbophenothion and its Oxidative Metabolites

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Common Synonyms |

| Carbophenothion | C₁₁H₁₆ClO₂PS₃ | 342.85 | Trithion, R-1303[1][3] |

| This compound | C₁₁H₁₆ClO₃PS₃ | 358.85 | Trithion sulfoxide[5][12] |

| Carbophenothion Sulfone | C₁₁H₁₆ClO₄PS₃ | 374.85 | Trithion sulfone |

Conclusion

The metabolic pathway of carbophenothion to its sulfoxide and sulfone derivatives is a critical bioactivation process mediated primarily by CYP and FMO enzymes.[2][8] This oxidative transformation significantly increases the anticholinesterase potency of the compound, highlighting the necessity of considering these metabolites in toxicological risk assessments.[1][11] The provided in vitro protocol using liver microsomes and LC-MS/MS analysis offers a robust and reliable framework for researchers to study this pathway, enabling the characterization of metabolic rates and enzymatic contributions. Such studies are fundamental to advancing our understanding of xenobiotic metabolism and ensuring comprehensive chemical safety evaluation.

References

-

Furnes, B., & Schlenk, D. (2005). Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Drug Metabolism and Disposition, 33(2), 214-8. [Link]

-

World Health Organization. (1972). Carbophenothion (WHO Pesticide Residues Series 2). INCHEM. [Link]

-

Food and Agriculture Organization/World Health Organization. (1976). Carbophenothion (Pesticide residues in food: 1976 evaluations). INCHEM. [Link]

-

Food and Agriculture Organization/World Health Organization. (1977). Carbophenothion (Pesticide residues in food: 1977 evaluations). INCHEM. [Link]

-

Food and Agriculture Organization/World Health Organization. (1980). Carbophenothion (Pesticide residues in food: 1980 evaluations). INCHEM. [Link]

-

Wikipedia. (n.d.). Carbophenothion. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Carbophenothion. PubChem Compound Database. [Link]

-

Verma, H., et al. (2020). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

-

Abass, K., et al. (2012). Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes. PLoS One. [Link]

-

Hodgson, E., & Rose, R. L. (2007). Metabolism of Organophosphorus and Carbamate Pesticides. ResearchGate. [Link]

-

Phillips, P. J., et al. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. Toxicology Letters, 128(1-3), 215-228. [Link]

-

Cunha, M. P., et al. (2022). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Public Health. [Link]

-

Sharma, A., et al. (2018). Pesticide Metabolism. ResearchGate. [Link]

-

Yusà, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 900, 1-22. [Link]

-

ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. ALS Global. [Link]

-

Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-15. [Link]

Sources

- 1. 227. Carbophenothion (WHO Pesticide Residues Series 2) [inchem.org]

- 2. 506. Carbophenothion (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 3. Carbophenothion - Wikipedia [en.wikipedia.org]

- 4. Carbophenothion | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 17297-40-4: this compound) | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 389. Carbophenothion (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 11. 360. Carbophenothion (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 12. This compound | C11H16ClO3PS3 | CID 566410 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical characteristics of trithion sulfoxide

<_ An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Trithion Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithion sulfoxide, a primary metabolite of the organophosphate pesticide trithion (carbophenothion), presents a unique profile of physical and chemical characteristics that are of significant interest to the scientific community. Its formation through oxidative metabolism often results in altered toxicity and environmental persistence compared to the parent compound. This guide provides a comprehensive technical overview of trithion sulfoxide, focusing on its core physicochemical properties, structural attributes, and analytical methodologies. The information herein is intended to serve as a foundational resource for professionals engaged in environmental science, toxicology, and drug development.

Introduction: The Significance of Trithion Sulfoxide in Environmental and Toxicological Studies

The environmental transformation of pesticides is a critical area of study, as metabolites can exhibit different, and sometimes more potent, biological activities than the original compound. Trithion sulfoxide is a case in point. As a metabolite of trithion, an insecticide and acaricide, its presence in the environment and biological systems is a key consideration in risk assessment.[1] Understanding the fundamental is paramount for predicting its environmental fate, bioavailability, and toxicological impact.

Core Physicochemical Properties

The behavior of a chemical in various matrices is governed by its intrinsic physical and chemical properties. A thorough understanding of these parameters is essential for developing analytical methods, predicting environmental transport, and assessing potential for bioaccumulation.

Table 1: Key Physicochemical Properties of Trithion Sulfoxide

| Property | Value | Source(s) |

| Molecular Formula | C11H16ClO3PS3 | [2][3][4] |

| Molecular Weight | 358.87 g/mol | [2][3][4][5] |

| CAS Number | 17297-40-4 | [3][4][6][7][8] |

| Appearance | Colorless to pale yellow liquid (may exist as a solid) | [4] |

| Water Solubility | Limited | [4] |

| Solubility in Organic Solvents | Soluble | [4] |

| Vapor Pressure | Low (inferred from related sulfoxides) | [9][10][11] |

| Log Kow (Octanol-Water Partition Coefficient) | High (inferred, indicating lipophilicity) | [12][13][14] |

Chemical Structure and Reactivity

The chemical structure of trithion sulfoxide dictates its reactivity and interaction with biological targets. The defining feature is the sulfoxide group, which results from the oxidation of one of the sulfur atoms in the parent trithion molecule.

Caption: Chemical structure of trithion sulfoxide.

Key Structural Features and Their Implications:

-

Phosphorodithioate Core: The O,O-diethyl phosphorodithioate moiety is a common feature in many organophosphate pesticides and is crucial for their insecticidal activity.

-

Sulfoxide Group: The introduction of the sulfoxide group increases the polarity of the molecule compared to the parent thioether (trithion). This can affect its solubility and binding characteristics. The sulfoxide group also introduces a chiral center at the sulfur atom, which can lead to stereoisomers with potentially different biological activities.

-

Chlorophenyl Group: The p-chlorophenyl group contributes to the lipophilicity of the molecule.

Reactivity:

Trithion sulfoxide, like its parent compound, is an inhibitor of the enzyme acetylcholinesterase, which is vital for nerve function.[4][6] The sulfoxide metabolite can sometimes be a more potent inhibitor than the parent compound. The molecule's reactivity is centered on the electrophilic phosphorus atom, which can be attacked by nucleophiles, leading to phosphorylation of the acetylcholinesterase enzyme.

Experimental Protocols and Analytical Methodologies

The accurate detection and quantification of trithion sulfoxide are essential for environmental monitoring and toxicological research.

4.1. Synthesis of Trithion Sulfoxide Standard

For analytical purposes, a pure standard of trithion sulfoxide is often required. This is typically synthesized by the controlled oxidation of trithion.

Workflow for Synthesis and Purification:

Caption: A generalized workflow for the laboratory synthesis of trithion sulfoxide.

4.2. Analytical Detection Methods

Several analytical techniques can be employed for the detection and quantification of trithion sulfoxide.

Table 2: Common Analytical Techniques

| Technique | Description |

| Gas Chromatography (GC) | Often used with a flame photometric detector (FPD) or mass spectrometry (MS). Derivatization may be necessary to improve volatility and thermal stability.[15][16] |

| Liquid Chromatography (LC) | Coupled with tandem mass spectrometry (LC-MS/MS), this is a highly sensitive and specific method for analyzing trithion sulfoxide in complex matrices like environmental and biological samples.[17] |

| Thin-Layer Chromatography (TLC) | A simpler, qualitative technique that can be used for monitoring reactions or for initial screening.[18] |

Environmental Fate and Transport

The physicochemical properties of trithion sulfoxide influence its behavior in the environment.

-

Sorption: Due to its lipophilic nature (inferred high Log Kow), trithion sulfoxide is expected to adsorb strongly to soil organic matter and sediments.[19] This reduces its mobility in the soil column.

-

Persistence: The degradation of trithion sulfoxide in the environment is influenced by factors such as microbial activity and photolysis.[20][21][22] The sulfoxide may be further oxidized to the corresponding sulfone or degraded through other pathways.

-

Volatility: With a low inferred vapor pressure, significant volatilization from soil or water surfaces is not expected to be a major dissipation pathway.

Conclusion

Trithion sulfoxide possesses a distinct set of physical and chemical properties that differentiate it from its parent compound, trithion. Its increased polarity due to the sulfoxide group, coupled with the lipophilic chlorophenyl moiety, results in a molecule with a strong tendency to partition into organic phases. A comprehensive understanding of these characteristics, from its molecular structure to its behavior in analytical systems and the environment, is crucial for any scientific investigation involving this important pesticide metabolite. The information presented in this guide provides a solid technical foundation for researchers and professionals in the field.

References

-

PubChem. (n.d.). Carbophenothion Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link][2]

-

NIST. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link][3]

-

NIST. (n.d.). Carbophenoxon sulfoxide. NIST Chemistry WebBook. Retrieved from [Link][23]

-

Pharmaffiliates. (n.d.). Carbophenothion-sulfoxide. Retrieved from [Link][7]

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link][15]

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link][16]

-

AERU. (n.d.). Fenthion sulfoxide. University of Hertfordshire. Retrieved from [Link]

-

PubMed. (2009). Rapid methods for high-throughput detection of sulfoxides. Retrieved from [Link][24]

-

PubMed. (1961). Trithion poisoning. Retrieved from [Link]

-

EPA. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbophenothion. Retrieved from [Link][1]

-

PubChem. (n.d.). Methyl trithion. National Center for Biotechnology Information. Retrieved from [Link][18]

-

PubMed. (2023). Environmental fate and metabolism of the systemic triazolinthione fungicide prothioconazole in different aerobic soils. Retrieved from [Link][20]

-

ResearchGate. (n.d.). VAPOR PRESSURE, DENSITY, VISCOSITY AND REFRACTIVE INDEX OF DIMETHYL SULFOXIDE + 1,4-DIMETHYLBENZENE SYSTEM. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (1988). A Novel Method for Measuring Membrane-Water Partition Coefficients of Hydrophobic Organic Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link][9]

-

PubMed Central. (n.d.). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link][10]

-

PubChem. (n.d.). Bithionol sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link][12]

-

PubMed. (2003). Environmental Fate and Impacts of Sulfometuron on Watersheds in the Southern United States. Retrieved from [Link][21]

-

PubMed Central. (n.d.). Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water. Retrieved from [Link][13]

-

EPA. (n.d.). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link][22]

-

Britannica. (n.d.). Sulfoxide. Retrieved from [Link]

-

USGS. (n.d.). The Search for Reliable Aqueous Solubility (Sw) and Octanol-Water Partition Coefficient (Kow) Data for Hydrophobic Organic Compounds. Retrieved from [Link][14]

-

PubMed. (n.d.). Environmental fate of trifluralin. Retrieved from [Link][19]

-

PubMed. (2013). Unexpected low-dose toxicity of the universal solvent DMSO. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

DDDT. (n.d.). The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. Retrieved from [Link]

Sources

- 1. Carbophenothion - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H16ClO3PS3 | CID 566410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbofenothion sulfoxide [webbook.nist.gov]

- 4. CAS 17297-40-4: this compound) | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound) | 17297-40-4 [chemicalbook.com]

- 9. Sulfoxide | C18H28O3S | CID 8442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dimethyl sulfoxide CAS#: 67-68-5 [m.chemicalbook.com]

- 12. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 13. Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. 倍硫磷氧亚砜 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.cn]

- 18. Methyl trithion | C9H12ClO2PS3 | CID 13721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Environmental fate of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Environmental fate and metabolism of the systemic triazolinthione fungicide prothioconazole in different aerobic soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. srs.fs.usda.gov [srs.fs.usda.gov]

- 22. epa.gov [epa.gov]

- 23. Carbophenoxon sulfoxide [webbook.nist.gov]

- 24. Rapid methods for high-throughput detection of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Health Effects of Carbophenothion Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Carbophenothion sulfoxide, a primary metabolite of the organophosphate insecticide carbophenothion, presents a significant toxicological concern due to its potent inhibition of acetylcholinesterase. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its mechanism of action, metabolic fate, and adverse health effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and toxicology, offering insights into experimental methodologies for its assessment and highlighting areas requiring further investigation.

Introduction: The Metabolic Activation of an Organophosphate

Carbophenothion, a broad-spectrum organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on crops such as citrus and cotton.[1] Like many organothiophosphate pesticides, carbophenothion itself is not a potent cholinesterase inhibitor. Its toxicity is largely dependent on metabolic activation within the target organism. One of the key metabolic pathways is the oxidation of the thioether group to form this compound.[2] This transformation significantly enhances the compound's ability to inhibit acetylcholinesterase, the primary target of organophosphate toxicity. Understanding the toxicological profile of this compound is therefore crucial for a complete assessment of the risks associated with carbophenothion exposure.

This guide will delve into the specific toxicological properties of this compound, differentiating its effects from the parent compound where possible. We will explore its mechanism of action, available toxicological data, and the broader health implications of exposure.

Physicochemical Properties and Chemical Structure

This compound is an organophosphorus compound with the chemical formula C₁₁H₁₆ClO₃PS₃.[3][4][5]

-

Molecular Weight: 358.87 g/mol [5]

-

Appearance: It is typically a colorless to pale yellow liquid.[3]

-

Solubility: It is soluble in organic solvents but has limited solubility in water.[3]

The presence of the sulfoxide group increases the polarity of the molecule compared to the parent carbophenothion, which can influence its environmental fate and biological interactions.

Mechanism of Action: Potent Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, consistent with other organophosphates, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the cascade of toxic effects observed in organophosphate poisoning.[7] The sulfoxide metabolite is a more potent inhibitor of cholinesterase than the parent compound, carbophenothion.[2]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathways and Toxicokinetics

Carbophenothion is metabolized in vivo through a series of oxidation reactions. The initial and critical step is the oxidation of the sulfide to a sulfoxide, forming this compound. This reaction is primarily catalyzed by cytochrome P450 monooxygenases in the liver. Further oxidation can lead to the formation of the corresponding sulfone.[2] Both the parent compound and its sulfoxide can also be oxidized at the P=S bond to form the more potent oxon analogs.[2]

The toxicokinetics of this compound itself have not been extensively studied independently of the parent compound. However, studies on carbophenothion indicate rapid metabolism and excretion in rats.[2] The formation of the sulfoxide is a key bioactivation step, leading to a more potent toxicant.

Caption: Metabolic Pathway of Carbophenothion to its Sulfoxide and Sulfone Derivatives.

Toxicological Data

Quantitative toxicological data specifically for this compound are limited in publicly available literature. Most studies focus on the parent compound, carbophenothion. However, the data for carbophenothion provides a crucial reference point for understanding the potential toxicity of its metabolites.

Table 1: Acute Toxicity of Carbophenothion

| Species | Route of Exposure | LD50 Value | Reference |

| Rat (female) | Oral | 10 mg/kg | [4] |

| Rat (male) | Oral | 30 mg/kg | [4] |

| Mouse | Oral | 218 mg/kg | [4] |

| Rabbit | Dermal | 1,270 - 1,850 mg/kg | [4] |

| European Starling | Oral | 5.6 mg/kg | [8] |

| Canada Goose | Oral | 29-35 mg/kg | [8] |

| Mallard Duck | Oral | 121 mg/kg | [8] |

| Japanese Quail | Oral | 56.8 mg/kg | [8] |

| Rainbow Trout | Aquatic | 56 ppb | [4] |

| Bluegill Sunfish | Aquatic | 13 ppb | [4] |

Note: While these values are for the parent compound, it is widely recognized that the sulfoxide and oxon metabolites are more potent cholinesterase inhibitors and thus are expected to have a higher acute toxicity (lower LD50). The lack of specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) data for this compound represents a significant data gap in its toxicological profile.

Health Effects

The health effects of this compound are consistent with those of other organophosphate cholinesterase inhibitors. Exposure can lead to a range of acute and potentially chronic effects.

Acute Toxicity

Acute exposure to carbophenothion and its toxic metabolites, including the sulfoxide, can induce a cholinergic crisis. The signs and symptoms are a direct result of the overstimulation of the nervous system and can manifest within minutes to hours of exposure.[2] These include:

-

Muscarinic effects: excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bronchospasm and bradycardia.

-

Nicotinic effects: muscle fasciculations, cramping, weakness, and paralysis.

-

Central Nervous System (CNS) effects: headache, dizziness, anxiety, confusion, convulsions, coma, and respiratory depression.[2][7]

Neurotoxicity

Beyond the acute cholinergic effects, there is growing concern about the potential for organophosphates to induce long-term neurotoxic effects, even at exposure levels that do not cause overt signs of poisoning.[1][9][10] These can include:

-

Intermediate Syndrome: Occurring 24-96 hours after exposure, characterized by weakness of the neck, proximal limb, and respiratory muscles.

-

Organophosphate-Induced Delayed Neuropathy (OPIDN): A debilitating condition that appears weeks after exposure, characterized by sensory and motor deficits in the distal limbs.

-

Chronic Neuropsychiatric Effects: Some studies have suggested a link between chronic low-level organophosphate exposure and an increased risk of depression, anxiety, and cognitive impairment.[1]

The specific contribution of this compound to these long-term neurotoxic outcomes requires further investigation.

Developmental and Reproductive Toxicity

The developing nervous system is particularly vulnerable to the effects of organophosphates.[11][12] Exposure during critical windows of development can lead to lasting neurobehavioral deficits. A three-generation study in rats with the parent compound, carbophenothion, showed reduced birth weight, increased stillbirths, and decreased survival to weaning at doses of 1-2 mg/kg/day.[4] The No-Observed-Effect-Level (NOEL) for reproduction was determined to be 0.5 mg/kg/day.[4]

While specific studies on the developmental and reproductive toxicity of this compound are lacking, the known neurotoxic potential of organophosphates and the evidence from the parent compound suggest that the sulfoxide metabolite could pose a significant risk to developing organisms.[8][13][14]

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of this compound requires a combination of in vitro and in vivo studies.

In Vitro Cholinesterase Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency of this compound on its primary target, acetylcholinesterase.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.4).

-

Prepare solutions of acetylcholinesterase (from a commercial source, e.g., electric eel or human recombinant), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

-

Assay Procedure (in a 96-well plate format):

-

Add the buffer, DTNB, and varying concentrations of this compound to the wells.

-

Add the acetylcholinesterase solution to each well and incubate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the rate of the reaction by monitoring the increase in absorbance at 412 nm over time using a microplate reader. The product of ATCI hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored product.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This value provides a quantitative measure of the compound's inhibitory potency.[15][16][17]

-

Caption: Workflow for an In Vitro Cholinesterase Inhibition Assay.

In Vivo Acute Toxicity Study (e.g., in Rats)

This study is necessary to determine the systemic toxicity and lethal dose of this compound.

Step-by-Step Methodology:

-

Animal Selection and Acclimation:

-

Use a standard laboratory animal model, such as Sprague-Dawley rats.

-

Acclimate the animals to the laboratory conditions for at least one week before the study.

-

-

Dose Administration:

-

Administer single doses of this compound to different groups of animals via a relevant route of exposure (e.g., oral gavage).

-

Include a control group that receives the vehicle only.

-

Use a range of doses to establish a dose-response relationship.

-

-

Observation:

-

Observe the animals for clinical signs of toxicity at regular intervals for at least 14 days.

-

Record the number of mortalities in each group.

-

-

Data Analysis:

-

Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).[18]

-

Developmental and Reproductive Toxicity Screening

Screening studies are essential to identify potential adverse effects on development and reproduction.[19][20][21]

Step-by-Step Methodology (Modified OECD 421 Guideline):

-

Animal Mating and Dosing:

-

Mate male and female rats.

-

Administer this compound to the pregnant females during gestation.

-

-

Maternal and Fetal Observations:

-

Monitor the dams for signs of toxicity, body weight changes, and food consumption.

-

At the end of gestation, examine the uterine contents for the number of implantations, resorptions, and live/dead fetuses.

-

Examine the fetuses for external, visceral, and skeletal abnormalities.

-

-

Data Analysis:

-

Compare the findings in the treated groups to the control group to identify any dose-related increases in adverse developmental or reproductive outcomes.

-

Determine the NOAEL for developmental and maternal toxicity.[22]

-

Analytical Methodologies for Detection in Biological Matrices

The detection and quantification of this compound in biological samples such as blood, urine, or tissues are crucial for exposure assessment and toxicokinetic studies. The preferred analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and selectivity.[23][24][25][26]

General Workflow for Sample Analysis:

-

Sample Preparation:

-

Extraction of the analyte from the biological matrix using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Clean-up of the extract to remove interfering substances.

-

Concentration of the extract.

-

-

Instrumental Analysis:

-

GC-MS: Suitable for thermally stable and volatile compounds. Derivatization may be required to improve chromatographic properties.

-

LC-MS/MS: The method of choice for many polar and thermally labile compounds like sulfoxides. It offers excellent sensitivity and specificity.

-

-

Data Acquisition and Quantification:

-

The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity.

-

Quantification is typically performed using an internal standard to correct for matrix effects and variations in extraction efficiency.

-

Caption: General Workflow for the Analysis of this compound in Biological Samples.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is an important consideration for assessing its overall risk. As a metabolite, it can be formed in the environment through the degradation of carbophenothion by microbial action or photodegradation.[27][28][29] Its increased polarity compared to the parent compound may affect its mobility and persistence in soil and water.

Carbophenothion is known to be highly toxic to aquatic organisms and birds.[4] Given that the sulfoxide is a more potent cholinesterase inhibitor, it is reasonable to assume that it would also exhibit high ecotoxicity. However, specific ecotoxicological data for this compound are scarce.

Conclusion and Future Directions

This compound is a toxicologically significant metabolite of the organophosphate insecticide carbophenothion. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, leading to a range of adverse health effects characteristic of organophosphate poisoning. While the general toxicological profile can be inferred from the parent compound and the broader class of organophosphates, there is a critical lack of specific quantitative data for this compound.

Key Data Gaps and Recommendations for Future Research:

-

Quantitative Toxicity Data: There is an urgent need for studies to determine the acute toxicity (LD50), subchronic toxicity, and No-Observed-Adverse-Effect-Levels (NOAELs) for this compound.

-

Cholinesterase Inhibition Potency: The IC50 value for the inhibition of acetylcholinesterase by this compound should be determined in various species, including humans, to better assess its relative potency.

-

Developmental and Reproductive Toxicity: Dedicated studies are required to evaluate the potential for this compound to cause developmental neurotoxicity and other reproductive effects.

-

Toxicokinetics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound is necessary for accurate risk assessment.

-

Comparative Toxicity: Studies directly comparing the toxicity of carbophenothion with its sulfoxide and sulfone metabolites would provide invaluable information for understanding the overall toxicological profile of the parent compound.

Addressing these research needs will provide a more complete and accurate understanding of the risks posed by this compound to human health and the environment, and will aid regulatory agencies and drug development professionals in making informed decisions.

References

-

Carbophenothion - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Carbophenothion | C11H16ClO2PS3 | CID 13081 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Inhibitory activity against cholinesterases and the IC 50 ratio of the studied compounds - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Mitra, A., & Maitra, S. K. (2018). Reproductive Toxicity of Organophosphate Pesticides.

- Mitra, A., & Maitra, S. K. (2018). Reproductive Toxicity of Organophosphate Pesticides. Annals of Clinical Toxicology.

-

(n.d.). Retrieved January 14, 2026, from [Link]

-

IC 50 of the compounds 1-10 for cholinesterase (acetylcholinesterase... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Terry, A. V. (2012). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience, 6.

-

Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products - White Rose eTheses Online. (n.d.). Retrieved January 14, 2026, from [Link]

-

Developmental neurotoxicity of succeeding generations of insecticides - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analytical methods for human biomonitoring of pesticides. A review. (n.d.). Retrieved January 14, 2026, from [Link]

-

CARBOPHENOTHION - EXTOXNET PIP. (n.d.). Retrieved January 14, 2026, from [Link]

-

Carbophenothion (Ref: ENT 23708) - AERU. (n.d.). Retrieved January 14, 2026, from [Link]

- Costa, L. G. (2008). Neurotoxicity of pesticides: a brief review. Frontiers in Bioscience, 13, 1240–1249.

-

-

Carbophenothion (Pesticide residues in food: 1976 evaluations) - INCHEM. (n.d.). Retrieved January 14, 2026, from [Link]

-

-

HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity ABSTRA - GOV.UK. (n.d.). Retrieved January 14, 2026, from [Link]

-

Potential Developmental Neurotoxicity of Pesticides used in Europe - DASH (Harvard). (n.d.). Retrieved January 14, 2026, from [Link]

- Costa, L. G. (2008). Neurotoxicity of pesticides: a brief review. Frontiers in bioscience (Landmark edition), 13, 1240-1249.

-

The fate of pesticides - Citrus Research and Education Center. (n.d.). Retrieved January 14, 2026, from [Link]

-

Reproductive toxicity of combined effects of endocrine disruptors on human reproduction. (n.d.). Retrieved January 14, 2026, from [Link]

-

Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (n.d.). Retrieved January 14, 2026, from [Link]

-

Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Reproductive and Developmental Toxicity of Insecticides - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate , Compounds - DigitalCommons@USU. (n.d.). Retrieved January 14, 2026, from [Link]

-

RTECS NUMBER-TD5250000-Chemical Toxicity Database. (n.d.). Retrieved January 14, 2026, from [Link]

-

Environmental Fate of Pesticides. (n.d.). Retrieved January 14, 2026, from [Link]

-

Carbofenothion sulfoxide - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Frontiers | Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds [frontiersin.org]

- 2. Carbophenothion | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17297-40-4: this compound) | CymitQuimica [cymitquimica.com]

- 4. This compound | C11H16ClO3PS3 | CID 566410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Carbofenothion sulfoxide [webbook.nist.gov]

- 7. Discussion - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carbophenothion - Wikipedia [en.wikipedia.org]

- 9. Potential developmental neurotoxicity of pesticides used in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RTECS NUMBER-TD5250000-Chemical Toxicity Database [drugfuture.com]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. Reproductive toxicity of combined effects of endocrine disruptors on human reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemsafetypro.com [chemsafetypro.com]

- 23. hh-ra.org [hh-ra.org]

- 24. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 25. onlinepharmacytech.info [onlinepharmacytech.info]

- 26. An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. crec.ifas.ufl.edu [crec.ifas.ufl.edu]

- 28. isws.illinois.edu [isws.illinois.edu]

- 29. agsci.oregonstate.edu [agsci.oregonstate.edu]

literature review on the discovery and significance of carbophenothion metabolites

An In-depth Technical Guide to the Discovery and Significance of Carbophenothion Metabolites

Authored by: Gemini, Senior Application Scientist

Abstract

Carbophenothion, a potent organophosphate acaricide and insecticide, has a long history of use in agriculture.[1][2] Its efficacy is intrinsically linked to its chemical structure and, more importantly, to the metabolic transformations it undergoes within biological systems and the environment. Understanding the discovery, biotransformation pathways, and toxicological significance of its metabolites is paramount for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive technical overview of carbophenothion metabolism, moving from the foundational biochemistry to the analytical methodologies required for its study. We will explore the enzymatic processes that govern its transformation, the chemical nature of the resulting metabolites, and their ultimate impact on target and non-target organisms.

Introduction to Carbophenothion: A Legacy Organophosphate

Carbophenothion, chemically known as S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, belongs to the organophosphate class of pesticides.[2][3] Marketed under trade names like Trithion, it was widely used to control pests such as aphids and spider mites on crops like citrus and cotton.[1][4]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for carbophenothion, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[5][6] AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[7][8] By inhibiting AChE, carbophenothion causes an accumulation of acetylcholine, leading to hyperstimulation of nerve endings, which manifests as a range of neurotoxic symptoms, from muscle tremors to paralysis and, at high doses, death.[5][9] Organophosphates inactivate AChE by phosphorylating a serine hydroxyl group at the enzyme's active site, forming a stable covalent bond.[5]

The Metabolic Fate of Carbophenothion: Detoxification and Bioactivation

The biotransformation of carbophenothion is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[10] These metabolic pathways are crucial as they determine the ultimate toxicity and persistence of the compound. The metabolism of carbophenothion involves two principal types of reactions: oxidation and hydrolysis. A key aspect is that while some metabolic steps lead to more potent AChE inhibitors (bioactivation), the overall process in mammals is generally considered a detoxification pathway, as the final metabolites are less toxic than the parent compound and more readily excreted.[6][11]

Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the xenobiotic. For carbophenothion, this is dominated by oxidative reactions catalyzed by the Cytochrome P450 (CYP) enzyme system.[10][12]